molecular formula C7H7F3O B6194758 rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans CAS No. 2679951-02-9

rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans

Cat. No.: B6194758
CAS No.: 2679951-02-9
M. Wt: 164.1
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Description

rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans is a synthetic organic compound characterized by the presence of an oxolane ring substituted with an ethynyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor.

    Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using a trifluoromethylation reaction, often employing reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing products.

    Reduction: Reduction reactions can target the oxolane ring or the ethynyl group, resulting in the formation of alcohols or alkanes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted oxolanes with various functional groups.

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Biological Probes: It can be used as a probe to study biological pathways involving trifluoromethylated compounds.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity.

    Agrochemicals: It can be incorporated into the design of new agrochemicals with enhanced efficacy and environmental compatibility.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The ethynyl group can participate in covalent bonding with target proteins, leading to irreversible inhibition or activation.

Comparison with Similar Compounds

  • rac-(2R,3S)-3-ethynyl-2-(difluoromethyl)oxolane, trans
  • rac-(2R,3S)-3-ethynyl-2-(methyl)oxolane, trans
  • rac-(2R,3S)-3-ethynyl-2-(chloromethyl)oxolane, trans

Comparison:

  • Structural Differences: The presence of different substituents (trifluoromethyl vs. difluoromethyl, methyl, or chloromethyl) affects the compound’s reactivity and stability.
  • Reactivity: The trifluoromethyl group imparts higher electron-withdrawing properties compared to other substituents, influencing the compound’s reactivity in chemical reactions.
  • Applications: The unique properties of the trifluoromethyl group make rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans particularly valuable in pharmaceuticals and materials science, where enhanced stability and reactivity are desired.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2679951-02-9

Molecular Formula

C7H7F3O

Molecular Weight

164.1

Purity

95

Origin of Product

United States

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